molecular formula C9H6BrNO B1272755 5-(4-Bromophenyl)-1,3-oxazole CAS No. 72571-06-3

5-(4-Bromophenyl)-1,3-oxazole

Cat. No.: B1272755
CAS No.: 72571-06-3
M. Wt: 224.05 g/mol
InChI Key: FEBCQOHEPVLTLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromophenyl)-1,3-oxazole is a heterocyclic compound featuring an oxazole ring substituted with a 4-bromophenyl group

Biochemical Analysis

Biochemical Properties

5-(4-Bromophenyl)-1,3-oxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, affecting neurotransmission and potentially leading to neurotoxic effects.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have indicated that this compound can induce oxidative stress in cells by increasing the production of reactive oxygen species (ROS) . This oxidative stress can lead to cellular damage, affecting various cellular components such as lipids, proteins, and DNA. Additionally, this compound has been reported to alter the expression of genes involved in antioxidant defense mechanisms, further impacting cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, the interaction with acetylcholinesterase results in the inhibition of this enzyme, disrupting normal neurotransmission . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular stress responses and metabolic pathways.

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, prolonged exposure to this compound has been associated with sustained oxidative stress and cellular damage . Additionally, the degradation products of this compound may also contribute to its biological activity, further complicating its temporal effects.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and neuroprotection . At higher doses, it can induce toxic effects, including neurotoxicity and oxidative damage. Studies have identified threshold doses beyond which the adverse effects of this compound become pronounced, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it has been shown to affect the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can alter metabolic flux and metabolite levels, impacting cellular redox balance and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have indicated that this compound can be actively transported across cellular membranes, accumulating in specific tissues and cellular compartments . The localization and accumulation of this compound can influence its biological activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize in mitochondria, where it can exert its effects on mitochondrial function and energy metabolism . Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, further influencing its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromobenzoyl chloride with glycine, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride . Another approach involves the use of 4-bromophenylacetic acid and formamide under cyclization conditions .

Industrial Production Methods: Industrial production methods for this compound often employ scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 5-(4-Bromophenyl)-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted oxazoles
  • Biaryl compounds
  • Oxidized or reduced derivatives

Scientific Research Applications

5-(4-Bromophenyl)-1,3-oxazole has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-(4-Bromophenyl)-1,3-oxazole is unique due to its specific substitution pattern and the presence of the oxazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(4-bromophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBCQOHEPVLTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380062
Record name 5-(4-bromophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817574
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

72571-06-3
Record name 5-(4-Bromophenyl)oxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72571-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-bromophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-bromobenzaldehyde (5.00 g), p-toluenesulfonylmethyl isocyanide (5.43 g) and potassium carbonate (5.60 g) in methanol (50 ml) was heated under reflux for 2 hours. After evaporation of solvent, ethyl acetate and saturated ammonium chloride solution were added. The organic layer was separated, washed with water and brine, dried over magnesium sulfate, and evaporated in vacuo. The residue was purified by silica gel column chromatography eluting with a mixture of hexane and ethyl acetate (2:1) to give 5-(4-bromophenyl)oxazole as a pale yellow powder (5.77 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.43 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Bromophenyl)-1,3-oxazole
Reactant of Route 2
Reactant of Route 2
5-(4-Bromophenyl)-1,3-oxazole
Reactant of Route 3
Reactant of Route 3
5-(4-Bromophenyl)-1,3-oxazole
Reactant of Route 4
5-(4-Bromophenyl)-1,3-oxazole
Reactant of Route 5
Reactant of Route 5
5-(4-Bromophenyl)-1,3-oxazole
Reactant of Route 6
5-(4-Bromophenyl)-1,3-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.